Boc-Leu-psi(CH2NH)Leu-OH

Catalog No.
S1794227
CAS No.
127370-77-8
M.F
C17H34N2O4
M. Wt
330.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-psi(CH2NH)Leu-OH

CAS Number

127370-77-8

Product Name

Boc-Leu-psi(CH2NH)Leu-OH

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid

Molecular Formula

C17H34N2O4

Molecular Weight

330.47

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1

SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Boc-Leu-psi(CH2NH)Leu-OH is a compound characterized by its unique structural features, including a methyleneamino group in place of the conventional amide bond. This compound has the molecular formula C17H34N2O4 and is classified as a pseudopeptide due to the presence of the ψ(CH2NH) linkage, which mimics the properties of traditional peptide bonds while offering enhanced stability against enzymatic degradation . The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group, facilitating various synthetic applications.

Boc-Leu-psi(CH2NH)Leu-OH itself does not have a known mechanism of action. Its primary function is as a building block to create peptides containing a psi peptide bond. These peptides can then be studied to understand how the non-standard linkage affects protein structure, folding, and function [].

  • Peptide Synthesis and Assembly Studies

    Boc-Leu-psi(CH2NH)Leu-OH contains the amino acid Leucine (Leu) linked by a non-natural psi (ψ) bond. This unique bond angle can be of interest to researchers studying peptide conformation and the development of new methods for peptide synthesis (). Understanding how this peptide folds and interacts with other molecules can inform the design of novel therapeutic agents or functional materials.

  • Protease Substrate Design

    The presence of Leucine residues makes Boc-Leu-psi(CH2NH)Leu-OH a potential substrate for enzymes called proteases, which break down proteins. Researchers might investigate how this peptide interacts with specific proteases to understand their substrate preferences and catalytic mechanisms (). This knowledge can be valuable in drug discovery efforts targeting proteases for various diseases.

  • Cell Signaling Studies

    Leucine is an essential amino acid involved in cell signaling pathways. The inclusion of Leucine in Boc-Leu-psi(CH2NH)Leu-OH might be of interest to researchers investigating how cells respond to different stimuli. Studying its interaction with cellular receptors or signaling molecules could provide insights into cellular processes and potential therapeutic targets ().

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid.
  • Cyclization: The compound can cyclize to form 2-ketopiperazines, which are important in medicinal chemistry .
  • Ligation: It can participate in ligation reactions due to the methyleneamino functionality, allowing for the formation of larger peptide structures.

These reactions highlight its versatility in synthetic chemistry and peptide synthesis.

The biological activity of Boc-Leu-psi(CH2NH)Leu-OH has been studied primarily in the context of its analogs. Compounds with similar structures have shown potential as antagonists in various biological systems, including growth hormone release and gastrin-releasing peptide activity. The ψ(CH2NH) modification enhances binding affinity and specificity for certain receptors, making it a valuable candidate in pharmacological research .

The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves solid-phase peptide synthesis techniques. The process includes:

  • Attachment of the Boc Group: The Boc protecting group is added to the amino group of leucine.
  • Incorporation of ψ(CH2NH): This step involves coupling reactions that introduce the methyleneamino linkage.
  • Cleavage: Finally, the compound is cleaved from the resin and deprotected to yield Boc-Leu-psi(CH2NH)Leu-OH.

Alternative methods may involve solution-phase synthesis or modifications of existing peptides to incorporate the ψ(CH2NH) bond .

Boc-Leu-psi(CH2NH)Leu-OH has several applications in scientific research:

  • Peptide Synthesis: It serves as an important building block for synthesizing more complex peptides.
  • Drug Development: Due to its unique properties, it is explored for developing peptide-based therapeutics targeting specific biological pathways.
  • Biological Studies: It is used to investigate receptor interactions and signaling pathways related to growth hormone and other peptides .

Studies on Boc-Leu-psi(CH2NH)Leu-OH often focus on its interactions with biological receptors. These studies demonstrate that compounds with similar structural modifications can exhibit enhanced binding affinities compared to their traditional counterparts. Research indicates that these pseudopeptides can modulate biological responses effectively, making them suitable candidates for further pharmacological development .

Boc-Leu-psi(CH2NH)Leu-OH can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Boc-Leu-OHConventional amide bondStandard peptide synthesis
Fmoc-Leu-OHFmoc protecting groupAlternative protecting strategy
Boc-Leu-psi(CH2)Leu-OHMethylene link instead of amideEnhanced stability against hydrolysis
Boc-Trp-Leu psi(CH2NH)Asp-Phe-NH2Antagonistic analogsSpecific receptor targeting

Boc-Leu-psi(CH2NH)Leu-OH stands out due to its methyleneamino linkage, which provides unique stability and interaction profiles compared to traditional peptides and their derivatives .

This compound's unique structural characteristics and potential applications make it a significant subject of study within peptide chemistry and drug development domains.

The synthesis of pseudopeptides with reduced amide bonds emerged in the late 1980s as a strategy to improve peptide stability and bioavailability. Boc-Leu-psi(CH2NH)Leu-OH was first synthesized using solid-phase peptide synthesis (SPPS) techniques, building on pioneering work by Sasaki and Coy in 1987, who developed methods for introducing ψ[CH2NH] bonds via reductive alkylation of resin-bound amines with tert-butoxycarbonyl (Boc)-protected amino acid aldehydes. This approach allowed efficient incorporation of non-cleavable amide bond mimics into bioactive peptides, such as somatostatin analogs. Subsequent advancements in the 1990s expanded the utility of ψ[CH2NH] pseudopeptides in studying protease-substrate interactions and designing enzyme inhibitors.

Classification and Nomenclature

Boc-Leu-psi(CH2NH)Leu-OH belongs to the class of reduced amide pseudopeptides, characterized by the replacement of a peptide bond (-CO-NH-) with a methylene amine (-CH2-NH-) isostere. Its IUPAC name, (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid, reflects its stereochemistry and protective groups. The "psi" (ψ) notation denotes the nonstandard backbone linkage. Key properties include:

PropertyValue
Molecular FormulaC17H34N2O4
Molecular Weight330.47 g/mol
CAS Number127370-77-8

Significance in Peptide Chemistry and Biochemistry

The ψ[CH2NH] bond in Boc-Leu-psi(CH2NH)Leu-OH confers two critical advantages:

  • Enzymatic Stability: The reduced amide bond resists hydrolysis by proteases, extending the compound’s half-life in biological systems.
  • Conformational Restriction: The CH2NH linkage restricts peptide backbone flexibility, stabilizing β-turn or helical structures that mimic bioactive conformations.These properties have made it a cornerstone in developing protease inhibitors and studying peptide-receptor interactions.

Molecular Formula (C17H34N2O4) and Weight (330.5 g/mol)

Boc-Leu-psi(CH2NH)Leu-OH exhibits the molecular formula C17H34N2O4 with a molecular weight of 330.5 grams per mole [3] [30] [31]. This pseudopeptide compound represents a modified dipeptide structure where the natural amide bond has been replaced with a reduced amide linkage [3]. The molecular weight of 330.47 grams per mole has been consistently reported across multiple chemical databases [31] [32].

Table 1: Fundamental Molecular Properties of Boc-Leu-psi(CH2NH)Leu-OH

PropertyValueReference
Molecular FormulaC17H34N2O4 [3] [30] [31]
Molecular Weight330.5 g/mol [3] [31] [32]
Chemical Abstracts Service Number127370-77-8 [30] [31] [32]
MDL NumberMFCD00151876 [30] [32]

The compound's molecular composition includes seventeen carbon atoms, thirty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms [30] [31]. This stoichiometry reflects the structural modification inherent in pseudopeptide chemistry, where traditional peptide bonds are replaced with alternative linkages while maintaining similar overall molecular architecture [3].

IUPAC Nomenclature

The systematic IUPAC name for Boc-Leu-psi(CH2NH)Leu-OH is (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid [3] [30]. This nomenclature precisely describes the stereochemical configuration and structural arrangement of the molecule [30].

The compound is also known by several synonymous names including N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-leucine and N-tert-butyloxycarbonyl-L-leucine-psi-[CH2NH]-L-leucine [30]. These alternative names reflect different nomenclature conventions while describing the same molecular entity [30].

The systematic name incorporates several key structural elements: the (2S) designation indicates the stereochemical configuration at both leucine residues, the 4-methyl-2-aminopentanoic acid portions represent the leucine residues, and the 2-methylpropan-2-yl oxycarbonylamino group describes the tert-butoxycarbonyl protecting group [30] [36].

Structural Components and Features

Boc Protecting Group Properties

The tert-butoxycarbonyl protecting group serves as a critical structural component in Boc-Leu-psi(CH2NH)Leu-OH [7] [8]. This protecting group is extensively utilized in organic synthesis due to its acid-labile nature and chemical inertness to nucleophilic reagents [7] [8] [10].

The Boc group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [10]. This stability profile makes it particularly valuable in peptide synthesis applications [8] [10]. The protecting group can be selectively removed under acidic conditions, commonly employing trifluoroacetic acid for deprotection [7] [8] [10].

Table 2: Boc Protecting Group Characteristics

PropertyDescriptionReference
Chemical NatureAcid-labile carbamate [7] [8]
StabilityStable to bases and nucleophiles [8] [10]
Deprotection MethodTrifluoroacetic acid treatment [7] [8] [10]
MechanismCarbonyl oxygen silylation followed by elimination [7]

The mechanism of Boc group attachment involves the reaction of amines with di-tert-butyl dicarbonate under aqueous conditions using a base such as sodium hydroxide [7] [8]. The deprotection mechanism involves several steps: silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to form carbamic acid, and finally decarboxylation to yield the free amine [7].

Leucine Residues and Their Arrangement

Leucine represents one of the twenty standard proteinogenic amino acids characterized by its branched aliphatic side chain [15] [16]. The amino acid exhibits a molecular formula of C6H11NO2 with a molecular weight of 131.17 grams per mole [16]. Leucine is classified as a nonpolar, aliphatic amino acid due to its isobutyl side chain [15] [16].

The structural arrangement in Boc-Leu-psi(CH2NH)Leu-OH incorporates two leucine residues connected through a reduced amide bond [3] [30]. Each leucine residue maintains its characteristic branched hydrocarbon side chain consisting of an isobutyl group [16]. The leucine residues in this compound retain their natural S-configuration, which is consistent with L-amino acids found in biological systems [36].

The leucine side chains contribute significantly to the hydrophobic character of the molecule [15]. Like valine, leucine is hydrophobic and generally buried in folded protein structures [15]. The branched nature of the leucine side chain allows for unique conformational properties, with studies showing that leucine residues can adopt specific conformations such as the (+)gauche-trans configuration in certain structural contexts [20].

Reduced Amide Bond (psi(CH2NH)) Characteristics

The reduced amide bond, designated as psi(CH2NH), represents a critical structural modification that distinguishes this compound from natural peptides [11] [14] [22]. This modification involves the replacement of the carbonyl group (C=O) in the traditional amide bond with a methylene group (CH2), resulting in a CH2NH linkage [11] [25] [28].

The incorporation of a reduced amide bond results in several significant structural and chemical changes [11] [14]. The modification increases the net positive charge of the molecule and causes perturbation of alpha-helical structure compared to natural peptides [11]. This structural alteration has been demonstrated to affect the selectivity between bacterial and mammalian cells in antimicrobial applications [11].

Table 3: Reduced Amide Bond Properties

PropertyNatural Amide (CONH)Reduced Amide (CH2NH)Reference
Charge CharacterNeutralPositively charged [11] [24]
Hydrogen BondingAccepts and donatesPrimarily donates [24] [42]
Conformational FlexibilityRestrictedEnhanced [14] [25]
Alpha-helix StabilityStableDestabilized [11] [14]

The reduced amide bond provides enhanced conformational flexibility compared to traditional amide bonds [14] [25]. Conformational analysis studies have demonstrated that reduced amide links can lead to stabilized beta turns while causing only small destabilization of alpha helices [14]. The CH2NH linkage eliminates the planar restriction imposed by the traditional amide bond, allowing for greater rotational freedom [25].

The hydrogen bonding properties of the reduced amide bond differ significantly from natural amide bonds [24] [42]. While traditional amide bonds can both accept and donate hydrogen bonds through their carbonyl oxygen and amide nitrogen respectively, the reduced amide bond primarily functions as a hydrogen bond donor through its secondary amine group [24].

Stereochemistry and Stereoisomers

S-Configuration Analysis

The stereochemical configuration of Boc-Leu-psi(CH2NH)Leu-OH is characterized by S-configuration at both leucine residues [3] [30] [36]. This configuration follows the Cahn-Ingold-Prelog priority rules for absolute stereochemical assignment [36]. In the context of amino acid stereochemistry, the S-configuration corresponds to the naturally occurring L-configuration found in biological systems [36].

The absolute stereochemistry of amino acids can be understood through the relationship between the R/S system and the D/L nomenclature [36]. Most naturally occurring chiral amino acids exhibit S-configuration, with the notable exception of cysteine [36]. The S-configuration in leucine residues ensures compatibility with biological systems and maintains the stereochemical integrity required for proper molecular recognition [36].

Table 4: Stereochemical Configuration Analysis

PositionAmino AcidConfigurationNomenclature SystemReference
N-terminalLeucineSL-configuration [3] [36]
C-terminalLeucineSL-configuration [3] [36]
OverallDipeptideS,SL,L-configuration [30] [36]

The stereochemical assignment follows the CORN rule, where the absolute configuration can be determined by positioning the hydrogen atom pointing away from the observer, with the carboxyl group pointing left, the R group pointing right, and the amino group pointing upward [36]. This arrangement confirms the S-configuration for both leucine residues in the compound [36].

Stereochemical Impact on Molecular Behavior

The S-configuration of both leucine residues significantly influences the molecular behavior and biological activity of Boc-Leu-psi(CH2NH)Leu-OH [36] [41]. Stereochemical configuration affects various aspects of molecular behavior including conformational preferences, hydrogen bonding patterns, and biological recognition [36] [41].

The maintenance of natural L-amino acid stereochemistry ensures that the modified peptide retains some degree of compatibility with biological systems [36] [41]. Studies have demonstrated that stereochemical configuration plays a crucial role in determining the activity and selectivity of pseudopeptides [41]. The S-configuration at both leucine centers provides the appropriate spatial arrangement for potential biological interactions while maintaining the structural integrity of the molecule [36].

The impact of stereochemistry extends to the conformational behavior of the reduced amide bond [11] [14]. The specific stereochemical arrangement influences the preferred conformations around the CH2NH linkage and affects the overall three-dimensional structure of the molecule [14]. Circular dichroism studies have shown that stereochemical configuration significantly affects the secondary structure preferences of pseudopeptides containing reduced amide bonds [41].

The stereochemical configuration also influences the hydrogen bonding potential of the molecule [42] [45]. The S-configuration at both leucine residues positions the reduced amide bond in an optimal orientation for intramolecular and intermolecular hydrogen bonding interactions [42]. This stereochemical arrangement affects the molecule's ability to form structured conformations and influences its overall stability [45].

XLogP3

1.3

Dates

Modify: 2023-08-15

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